N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate
Overview
Description
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is a complex compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves the reaction of cobalt salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of ethylenediamine with salicylaldehyde. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ligand can undergo substitution reactions where the cobalt center is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(II) complexes .
Scientific Research Applications
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.
Biological Activity: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for pharmaceutical research.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves its ability to coordinate with various substrates through its Schiff base ligand. The compound can form stable complexes with different metal ions, which can then participate in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Schiff base complexes with different metal centers, such as:
Copper;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Known for its potent urease inhibitory activity.
Nickel;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol: Studied for its catalytic properties in organic reactions.
Uniqueness
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate is unique due to its specific coordination chemistry and the ability to form stable complexes with cobalt.
Biological Activity
N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate, commonly referred to as Co(SALEN), is a cobalt(II) complex derived from the condensation of salicylaldehyde and ethylenediamine. This compound has garnered attention for its potential biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of Co(SALEN), supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₆H₁₆CoN₂O₃
- Molecular Weight : 343.24 g/mol
- CAS Number : 207124-68-3
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various substrates, including biomolecules. The coordination chemistry of the cobalt center allows it to interact with biological targets, potentially disrupting cellular processes.
Antibacterial Activity
Research indicates that Co(SALEN) exhibits significant antibacterial properties against a range of bacterial strains. The following table summarizes the antibacterial activity data:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL |
Antifungal Activity
Co(SALEN) also demonstrates antifungal properties, making it a candidate for therapeutic applications against fungal infections. The following table highlights its antifungal efficacy:
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 25 µg/mL | |
Aspergillus niger | 50 µg/mL |
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of Co(SALEN) against several clinical isolates. The results indicated that Co(SALEN) inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal activity of Co(SALEN) against opportunistic pathogens in immunocompromised patients. The compound showed promising results in inhibiting fungal growth, highlighting its potential application in clinical settings.
Research Findings
Recent studies have explored various aspects of Co(SALEN), including:
- Catalytic Properties : Co(SALEN) has been studied for its role as a catalyst in organic reactions, enhancing reaction rates and selectivity.
- Mechanistic Studies : Electrochemical studies have provided insights into the oxidation mechanisms involving Co(SALEN), further elucidating its reactivity and potential biological interactions .
Properties
CAS No. |
207124-68-3 |
---|---|
Molecular Formula |
C16H16CoN2O3 |
Molecular Weight |
343.24 g/mol |
IUPAC Name |
cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate |
InChI |
InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2/q;+2;/p-2 |
InChI Key |
ZHOAQDMEVUBLJP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.O.[Co] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].O.[Co+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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